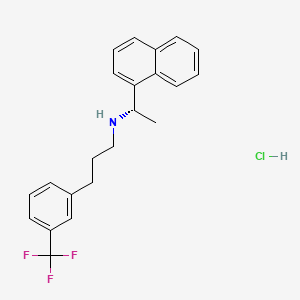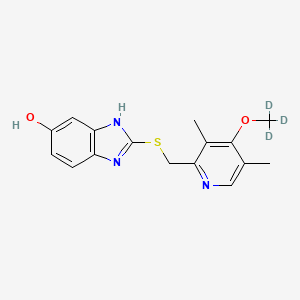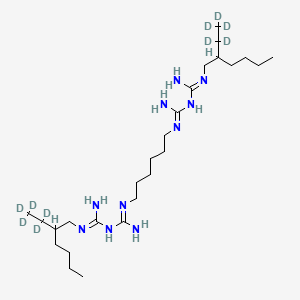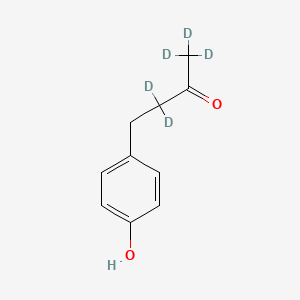
4-(4'-Hydroxyphenyl)-2-butanone-d5
Overview
Description
4-(4’-Hydroxyphenyl)-2-butanone-d5, also known as raspberry ketone, is a compound that belongs to the class of organic compounds known as d-alpha-amino acids . It is responsible for the typical scent and flavor of ripe raspberries .
Synthesis Analysis
The synthesis of 4-(4’-Hydroxyphenyl)-2-butanone-d5 involves the microbial synthesis of the compound from supplemented p-coumaric acid. The NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli is employed to catalyze the final step of raspberry ketone synthesis .Molecular Structure Analysis
The molecular structure of 4-(4’-Hydroxyphenyl)-2-butanone-d5 plays a crucial role in its inhibition activity. The substituents in the molecular structure of the compounds are key to their inhibition activity .Chemical Reactions Analysis
The chemical production of nature-identical raspberry ketone is well established as this compound is frequently used to flavor food, beverages, and perfumes . It is also used in the microbial synthesis of the character impact compound raspberry ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4’-Hydroxyphenyl)-2-butanone-d5 include a melting point of 81-85 °C (lit.) and solubility in 95% ethanol: 50 mg/mL, clear to slightly hazy, colorless to faint yellow or tan .Mechanism of Action
Safety and Hazards
Future Directions
4-Hydroxybenzoic acid, a compound related to 4-(4’-Hydroxyphenyl)-2-butanone-d5, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the use of 4-(4’-Hydroxyphenyl)-2-butanone-d5 in similar applications.
Properties
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675952 | |
| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182219-43-8 | |
| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

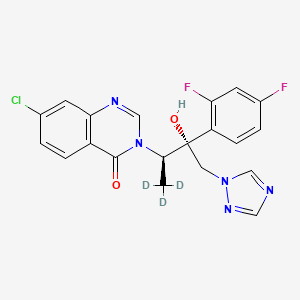
![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)
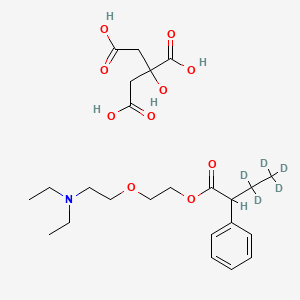
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
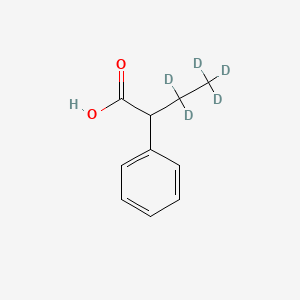
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

